Atrial natriuretic peptide (1-29), chicken
Overview
Description
Atrial natriuretic peptide (1-29), chicken, is a peptide composed of 29 amino acids originally isolated from the atrium of chickens. This peptide exhibits a pharmacological profile similar to that of mammalian atrial natriuretic peptides, including diuretic, natriuretic, and hypotensive activities . The molecular formula of this compound, is C124H211N47O40S5, and it has a molecular weight of approximately 3160.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atrial natriuretic peptide (1-29), chicken, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Atrial natriuretic peptide (1-29), chicken, can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the use of specific amino acid derivatives or protecting groups during synthesis.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Atrial natriuretic peptide (1-29), chicken, has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Mechanism of Action
Atrial natriuretic peptide (1-29), chicken, exerts its effects by binding to guanylate cyclase-linked natriuretic peptide receptor-A (NPR-A). This binding stimulates the production of cyclic guanosine monophosphate (cGMP), which acts as a second messenger to mediate the peptide’s natriuretic, diuretic, and vasodilatory effects . The peptide plays a crucial role in regulating blood volume and blood pressure homeostasis .
Comparison with Similar Compounds
- Atrial natriuretic peptide (1-28), human
- Brain natriuretic peptide (BNP)
- C-type natriuretic peptide (CNP)
Comparison: Atrial natriuretic peptide (1-29), chicken, is unique due to its origin and specific amino acid sequence. While it shares similar pharmacological activities with mammalian atrial natriuretic peptides, its structure and sequence provide distinct properties that are valuable for comparative studies .
Properties
IUPAC Name |
4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXNYKYYZMSHC-ZXPJALNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H211N47O40S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856166 | |
Record name | PUBCHEM_71581471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3160.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118691-45-5 | |
Record name | PUBCHEM_71581471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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